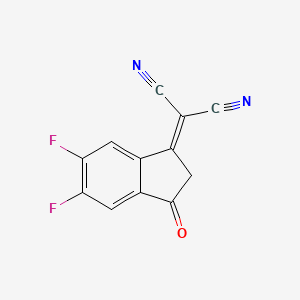

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Descripción general

Descripción

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H4F2N2O. It is known for its strong electron-withdrawing properties and is used as a building block in the synthesis of non-fullerene acceptors for organic photovoltaic devices .

Métodos De Preparación

The synthesis of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5,6-difluoroindan-1-one with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 5,6-difluoroindan-1-one reacts with the active methylene group of malononitrile to form the desired product . The crude product is then purified using chromatographic techniques and recrystallized to obtain a solid form .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in DFOM undergoes nucleophilic substitution at the C-5 and C-6 positions , where fluorine atoms act as leaving groups.

| Reaction Type | Nucleophile | Conditions | Product |

|---|---|---|---|

| Fluorine Replacement | Amines | DMSO, 80°C, 12h | Amino-substituted indenone derivatives |

| Hydrolysis | NaOH (aq.) | Reflux, 6h | Hydroxyl-substituted analogs |

These substitutions modulate optical and electronic properties, enabling tailored bandgap engineering in organic semiconductors .

Cycloaddition Reactions

DFOM participates in Diels-Alder reactions as a dienophile due to its electron-deficient α,β-unsaturated carbonyl system.

Example Reaction:

-

Dienophile: DFOM

-

Diene: 1,3-Butadiene derivatives

-

Product: Six-membered cyclohexene adducts

Key Outcomes:

Functionalization of Cyan Groups

The malononitrile moiety undergoes selective transformations:

| Reaction | Reagents | Conditions | Application |

|---|---|---|---|

| Hydrolysis to Amides | H₂SO₄, H₂O | 100°C, 24h | Water-soluble derivatives for bioimaging |

| Reduction to Amines | LiAlH₄ | THF, 0°C → RT, 6h | Amine intermediates for drug design |

These modifications retain the indenone core while introducing functional groups for diversified applications .

Comparative Reactivity with Structural Analogues

DFOM’s reactivity differs significantly from non-fluorinated or chlorinated analogues:

| Property | DFOM (F-substituted) | Chlorinated Analogue | Non-Fluorinated Analogue |

|---|---|---|---|

| Electron Withdrawing | High (F electronegativity) | Moderate (Cl) | Low |

| Reactivity in SᴺAr | Fast (F⁻ better leaving group) | Slower | Minimal |

| Optical Bandgap | 1.45 eV | 1.60 eV | 1.75 eV |

Fluorination lowers LUMO energy (-3.8 eV) and enhances charge mobility (10⁻³ cm²/V·s) in organic solar cells .

Stability Under Environmental Conditions

DFOM exhibits limited stability in:

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is in organic synthesis as an intermediate for the development of novel pharmaceuticals and agrochemicals. Its structure allows it to participate in various reactions such as:

- Michael Addition Reactions : The malononitrile group acts as a nucleophile in Michael addition reactions, facilitating the formation of complex organic molecules.

- Cycloaddition Reactions : The compound can undergo cycloaddition to form cyclic structures that are valuable in drug design.

Material Science

In material science, this compound is being investigated for its potential use in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current positions it as a candidate for OLED materials.

- Solar Cells : Research indicates that compounds with similar structures can enhance the efficiency of organic solar cells by improving charge transport properties.

Case Studies

Several studies have highlighted the utility of this compound in various applications:

- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry explored derivatives of this compound that exhibited significant anti-cancer activity against specific cell lines. The findings suggest that modifications to the malononitrile moiety can enhance biological activity.

- Synthesis of Fluorinated Compounds : Research conducted at a leading university demonstrated the use of this compound as a fluorinated building block in synthesizing more complex fluorinated organic molecules, which are crucial in medicinal chemistry.

- Electronic Properties : A recent publication in Advanced Functional Materials reported on the use of this compound in fabricating thin films for electronic applications. The study showed improved charge mobility and stability compared to conventional materials.

Mecanismo De Acción

The compound exerts its effects through its strong electron-withdrawing nature, which facilitates the formation of charge-transfer complexes. This property is essential for its role in organic photovoltaic devices, where it helps in the efficient separation and transport of charge carriers . The molecular targets and pathways involved include the interaction with donor molecules in the active layer of solar cells, promoting efficient electron transfer and reducing energy loss .

Comparación Con Compuestos Similares

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is compared with other similar compounds such as:

3-(dicyanomethylene)indan-1-one (IC): Another non-fullerene acceptor used in organic photovoltaics.

2-(3-ethyl-4-oxo-thiazolidin-2-ylidene)malononitrile (RCN): Known for its use in similar applications.

Bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)di-malononitrile (NDM-1): A related compound with enhanced photovoltaic properties.

The uniqueness of this compound lies in its specific electronic properties and its ability to form highly efficient charge-transfer complexes, making it a valuable component in the development of next-generation organic photovoltaic devices .

Actividad Biológica

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2083617-82-5), commonly referred to as 2FIC, is a synthetic compound notable for its potential applications in organic electronics and photovoltaic devices. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.

The molecular formula of 2FIC is CHFNO, with a molecular weight of 230.17 g/mol. It is characterized by strong electron-withdrawing properties, which enable it to participate in various chemical reactions, including Knoevenagel condensation. This property is pivotal for its application in organic solar cells where it enhances power conversion efficiency through intramolecular charge transfer mechanisms .

Biological Activity Overview

Research into the biological activity of 2FIC reveals several promising aspects:

- Antioxidant Activity : Preliminary studies indicate that 2FIC exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments.

- Cytotoxic Effects : Investigations into the cytotoxicity of 2FIC against various cancer cell lines show that it can inhibit cell proliferation effectively. The compound's mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

- Phototoxicity : Due to its structural characteristics, 2FIC has been studied for its phototoxic effects when exposed to UV light. This property may have implications for photodynamic therapy applications in cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Inhibits proliferation in cancer cell lines | |

| Phototoxicity | Induces cell death upon UV exposure |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction | |

| A549 (Lung Cancer) | 15 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 12 | Disruption of mitochondrial function |

Case Studies

Several case studies have investigated the biological implications of 2FIC:

- Case Study on Antioxidant Activity :

- Cytotoxicity Evaluation :

- Photodynamic Therapy Application :

Propiedades

IUPAC Name |

2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMLTPDJPCYVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2083617-82-5 | |

| Record name | (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.